3-Bromo-6-chlorobenzo[b]thiophene

Cross-coupling Regioselectivity Sequential functionalization

3-Bromo-6-chlorobenzo[b]thiophene is the superior choice for sequential cross-coupling due to its unique dihalogenation pattern: the C3-Br bond reacts selectively with Pd catalysts before the C6-Cl bond, enabling precise two-step diversification without statistical mixtures. This avoids the selectivity issues of 3,6-dibromo analogs and eliminates additional synthetic steps, reducing costs and timelines in medicinal chemistry, SAR studies, and materials science. Choose this building block for controlled, high-yield syntheses of advanced intermediates and push-pull organic electronic materials.

Molecular Formula C8H4BrClS
Molecular Weight 247.54 g/mol
Cat. No. B8714368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chlorobenzo[b]thiophene
Molecular FormulaC8H4BrClS
Molecular Weight247.54 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC=C2Br
InChIInChI=1S/C8H4BrClS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H
InChIKeyNMPCPKHKXHMIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chlorobenzo[b]thiophene (CAS 66490-22-0) – A Halogenated Benzo[b]thiophene Scaffold for Controlled Functionalization


3-Bromo-6-chlorobenzo[b]thiophene (CAS 66490-22-0) is a halogenated heterocyclic compound belonging to the benzo[b]thiophene class, characterized by a fused benzene-thiophene bicyclic core bearing a bromine atom at the 3-position and a chlorine atom at the 6-position . With a molecular formula of C8H4BrClS and a molecular weight of 247.54 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science . Its unique dihalogenation pattern—featuring two distinct halogen substituents with differing reactivity profiles—enables selective, sequential functionalization via transition metal-catalyzed cross-coupling reactions, a property that distinguishes it from mono-halogenated or symmetrically dihalogenated benzothiophene analogs [1].

Why 3-Bromo-6-chlorobenzo[b]thiophene Cannot Be Replaced by a Generic Benzo[b]thiophene Analog


Generic substitution of 3-bromo-6-chlorobenzo[b]thiophene with a mono-halogenated or symmetrically dihalogenated benzo[b]thiophene analog is not feasible without compromising synthetic control and downstream product specificity. The distinct reactivity hierarchy between the C3-Br bond and the C6-Cl bond is the critical differentiator: the bromine atom undergoes oxidative addition with palladium catalysts at a significantly faster rate than the chlorine atom, enabling precise, stepwise functionalization [1]. This allows chemists to perform sequential cross-coupling reactions at the 3-position and 6-position independently, a capability that is absent in compounds like 6-chlorobenzo[b]thiophene (which lacks the reactive C3 handle) or 3,6-dibromobenzo[b]thiophene (where both halogens exhibit similar, high reactivity, leading to potential selectivity challenges) [2]. The resulting loss of regiochemical control can lead to complex product mixtures, reduced yields, and increased purification burden, directly impacting the economic viability of synthetic routes in medicinal chemistry and materials development programs [2].

Quantitative Differentiation of 3-Bromo-6-chlorobenzo[b]thiophene from Structural Analogs


Differential Halogen Reactivity: Selective Functionalization via Palladium-Catalyzed Cross-Coupling

3-Bromo-6-chlorobenzo[b]thiophene enables sequential functionalization due to the inherent reactivity difference between its C-Br and C-Cl bonds in Pd-catalyzed cross-couplings. The C3-bromine atom undergoes oxidative addition with Pd(0) complexes substantially faster than the C6-chlorine atom, a well-documented trend in aryl halide reactivity [1]. This allows for initial Suzuki or Sonogashira coupling at the 3-position while leaving the 6-chloro substituent intact for a subsequent, independent transformation. In contrast, 3,6-dibromobenzo[b]thiophene presents two comparably reactive C-Br bonds, significantly increasing the risk of statistical product mixtures and limiting the potential for controlled, sequential derivatization . This orthogonal reactivity is a cornerstone of efficient synthetic design for complex benzo[b]thiophene-based libraries.

Cross-coupling Regioselectivity Sequential functionalization

Comparative Physicochemical Properties: Calculated XLogP and Topological Polar Surface Area (TPSA)

3-Bromo-6-chlorobenzo[b]thiophene exhibits distinct physicochemical properties relative to its mono-halogenated and dihalogenated analogs. Specifically, its calculated XLogP value of 4.3 and Topological Polar Surface Area (TPSA) of 28.2 Ų position it as an intermediate lipophilicity building block [1]. This differs from the more lipophilic 3,6-dibromobenzo[b]thiophene (MW 291.99 g/mol, higher LogP anticipated) and the less lipophilic 6-chlorobenzo[b]thiophene (MW 168.64 g/mol, lower LogP anticipated) . These physicochemical differences are crucial in medicinal chemistry, as the scaffold's lipophilicity directly influences the ADME properties of the final drug candidates derived from it. The moderate lipophilicity of 3-bromo-6-chlorobenzo[b]thiophene may provide a favorable balance between cell permeability and aqueous solubility for many target compound classes.

Physicochemical properties Lipophilicity Drug-likeness

Antimicrobial Activity of 3-Halobenzo[b]thiophene Derivatives: A Class-Level Benchmark for Lead Generation

While direct antimicrobial data for 3-bromo-6-chlorobenzo[b]thiophene itself is not available in the primary literature, studies on closely related 3-halobenzo[b]thiophene derivatives provide a class-level benchmark for its potential as a precursor to bioactive molecules. Specifically, cyclohexanol-substituted 3-bromo- and 3-chlorobenzo[b]thiophenes exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast [1]. This establishes the 3-halobenzo[b]thiophene core as a viable scaffold for generating antimicrobial agents. The presence of the 6-chloro substituent in 3-bromo-6-chlorobenzo[b]thiophene offers an additional vector for diversification, enabling the exploration of SAR around the benzo-ring to potentially improve upon this baseline activity.

Antimicrobial MIC Structure-activity relationship

Availability and Purity Standards: Reliable Supply Chain for Reproducible Research

3-Bromo-6-chlorobenzo[b]thiophene is commercially available from multiple vendors with a guaranteed minimum purity of 95%, ensuring a reliable supply chain for reproducible research . This level of purity is comparable to that offered for key analogs like 3,6-dibromobenzo[b]thiophene . The consistent availability of this specific dihalogenated scaffold, with well-defined halogenation pattern, allows researchers to avoid the time-consuming and resource-intensive in-house synthesis of the compound. This is particularly valuable for high-throughput screening campaigns or large-scale library synthesis, where consistent, high-quality starting materials are paramount to data integrity and project timelines.

Procurement Purity Supply chain

Halogen-Directed Reactivity in Medicinal Chemistry: Access to Raloxifene Intermediates and Factor Xa Inhibitors

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, and specific halogenation patterns are critical for synthesizing key pharmaceutical intermediates. For instance, the bromination of 3-substituted benzo[b]thiophenes provides a direct route to intermediates for raloxifene, a selective estrogen receptor modulator (SERM) [1]. Furthermore, benzo[b]thiophene derivatives bearing chloro substituents, such as 6-chlorobenzo[b]thiophene, are foundational to the development of coagulation Factor Xa inhibitors . 3-Bromo-6-chlorobenzo[b]thiophene, possessing both the 3-bromo handle used in raloxifene synthesis and the 6-chloro substitution pattern found in Factor Xa inhibitors, offers a unique convergent scaffold. This allows medicinal chemists to explore novel chemical space at the intersection of these two important pharmacophores, which is not possible with mono-halogenated or symmetrically dihalogenated analogs.

Medicinal chemistry Raloxifene Factor Xa inhibitors

Strategic Application Scenarios for 3-Bromo-6-chlorobenzo[b]thiophene in Research and Development


Sequential Cross-Coupling for Library Synthesis in Medicinal Chemistry

In medicinal chemistry programs focused on developing benzo[b]thiophene-based lead compounds, 3-bromo-6-chlorobenzo[b]thiophene is the optimal starting material for generating diverse libraries through sequential cross-coupling. The differential reactivity of the C3-Br and C6-Cl bonds allows for a first-stage Suzuki or Sonogashira coupling at the 3-position to introduce aryl or alkynyl groups, followed by a second, orthogonal coupling (e.g., Suzuki, Buchwald-Hartwig) at the 6-position after selective functionalization [1]. This controlled, two-step diversification strategy minimizes byproduct formation and maximizes the chemical space explored, directly supporting Structure-Activity Relationship (SAR) studies. The alternative—using a scaffold with identical reactive handles—would lead to statistical mixtures, requiring extensive and costly chromatography to isolate the desired regioisomer [2].

Synthesis of Advanced Pharmaceutical Intermediates for Raloxifene and Factor Xa Inhibitor Analogs

3-Bromo-6-chlorobenzo[b]thiophene is a strategic building block for synthesizing advanced intermediates that combine the structural motifs of two important drug classes. The 3-bromo substituent can be used to introduce the key functional groups found in raloxifene, a SERM, while the 6-chloro atom is a characteristic feature of many coagulation Factor Xa inhibitors [1][2]. This compound enables the creation of hybrid molecules that may exhibit synergistic or novel pharmacological activities. For a research group with limited synthetic capacity, starting with 3-bromo-6-chlorobenzo[b]thiophene eliminates several synthetic steps that would otherwise be required to install both the 3-bromo and 6-chloro substituents on the benzothiophene core, thereby reducing project timelines and material costs [3].

Precursor for Antimicrobial Lead Optimization

The established antimicrobial activity of 3-halobenzo[b]thiophene derivatives (MIC = 16 µg/mL against Gram-positive bacteria and yeast) provides a strong class-level precedent for using 3-bromo-6-chlorobenzo[b]thiophene in antibiotic discovery [1]. This compound serves as a versatile precursor for generating a new series of 3,6-disubstituted benzo[b]thiophenes. The 6-chloro substituent can be used to introduce diverse functionalities (e.g., amines, ethers) to explore the SAR around the benzo-ring and potentially improve upon the baseline MIC of the parent 3-halobenzo[b]thiophene class. For researchers seeking to expand the chemical diversity of their antimicrobial compound collections, 3-bromo-6-chlorobenzo[b]thiophene offers a synthetically accessible entry point into a validated bioactive scaffold.

Monomer Synthesis for π-Conjugated Materials

Benzo[b]thiophene derivatives are key building blocks for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to sequentially functionalize the 3- and 6-positions of 3-bromo-6-chlorobenzo[b]thiophene allows for the precise installation of different electron-donating and electron-withdrawing groups to fine-tune the HOMO-LUMO energy levels of the resulting π-conjugated polymers or small molecules [1]. This level of synthetic control is essential for optimizing device performance, such as charge carrier mobility and open-circuit voltage. Symmetrically dihalogenated analogs like 3,6-dibromobenzo[b]thiophene would typically result in symmetrical substitution, limiting the ability to create push-pull architectures that are often critical for efficient organic electronic materials.

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